Pomalidomide-PEG3-NH-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-PEG3-NH-Boc: is a synthesized intermediate compound that incorporates the Pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach in targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG3-NH-Boc involves multiple steps. The process begins with the preparation of Pomalidomide, which is achieved by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . The intermediate product is then coupled with a PEG linker and protected with a Boc (tert-butoxycarbonyl) group to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis is often employed to enhance efficiency, safety, and reproducibility .
化学反应分析
Types of Reactions: Pomalidomide-PEG3-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Click Chemistry: The azide-functionalized analogs of this compound are used in click chemistry for conjugation with other molecules.
Common Reagents and Conditions:
Coupling Agents: Used in the initial synthesis of Pomalidomide.
Solvents: Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Protecting Groups: Boc is used to protect the amine group during synthesis.
Major Products: The major products formed from these reactions include various PEGylated derivatives of Pomalidomide, which are used in PROTAC technology .
科学研究应用
Pomalidomide-PEG3-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
作用机制
Pomalidomide-PEG3-NH-Boc exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits cereblon, an E3 ubiquitin ligase, to tag target proteins for degradation by the proteasome.
Molecular Targets and Pathways: The primary molecular target is cereblon, which is involved in the ubiquitin-proteasome pathway.
相似化合物的比较
Pomalidomide-PEG3-Azide: Contains an azide group for click chemistry applications.
Pomalidomide-PEG2-NH2 Hydrochloride: A shorter PEG linker variant with similar applications.
Pomalidomide-PEG4-Azide: A longer PEG linker variant used in similar research applications.
Uniqueness: Pomalidomide-PEG3-NH-Boc is unique due to its specific combination of a Pomalidomide-based cereblon ligand and a 4-unit PEG linker, making it highly effective in PROTAC technology for targeted protein degradation .
生物活性
Pomalidomide-PEG3-NH-Boc is a conjugate that combines the immunomodulatory properties of pomalidomide with a polyethylene glycol (PEG) linker and a Boc-protected amine group. This compound is primarily studied for its potential in treating hematologic malignancies, particularly multiple myeloma, and for its role in targeted protein degradation through PROTAC technology.
Chemical Composition:
- Pomalidomide Core: A potent immunomodulatory agent that enhances immune responses.
- PEG Linker: Improves solubility, stability, and pharmacokinetics by increasing molecular weight and reducing clearance rates.
- Boc-Protected Amine Group: Provides a site for further modifications or conjugation to targeting moieties.
The mechanism of action involves the recruitment of E3 ubiquitin ligases, specifically cereblon (CRBN), which facilitates the ubiquitination and subsequent degradation of target proteins. This is particularly relevant in cancer therapy, where the degradation of specific oncoproteins can lead to tumor regression.
Immunomodulatory Effects
This compound has been shown to enhance the activity of natural killer (NK) cells and T cells , leading to significant anti-tumor effects. Studies indicate that this compound can:
- Increase cytokine production (e.g., IL-2, TNF-α) from T cells.
- Promote NK cell-mediated cytotoxicity against tumor cells.
Antitumor Activity
In preclinical studies, this compound demonstrated:
- Increased survival rates in mouse models of multiple myeloma.
- Reduction in tumor burden , correlating with enhanced immune cell activation.
Case Studies
-
Study on Efficacy Against Multiple Myeloma:
- Researchers evaluated the efficacy of this compound in combination with other treatments. The results showed a synergistic effect leading to improved outcomes compared to standard therapies alone.
-
Mechanistic Studies:
- A study investigated the mechanisms underlying the immunomodulatory effects of this compound. It was found that the compound significantly upregulated the expression of activation markers on T cells, enhancing their proliferation and effector functions.
Data Table: Summary of Biological Activities
Activity Type | Description | Observed Effects |
---|---|---|
Immunomodulation | Enhances NK and T cell activity | Increased cytokine production |
Antitumor Efficacy | Reduces tumor burden in preclinical models | Improved survival rates |
Mechanistic Insights | Upregulates T cell activation markers | Enhanced T cell proliferation |
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O9/c1-26(2,3)39-25(35)28-10-12-37-14-16-38-15-13-36-11-9-27-18-6-4-5-17-21(18)24(34)30(23(17)33)19-7-8-20(31)29-22(19)32/h4-6,19,27H,7-16H2,1-3H3,(H,28,35)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQGFFFSCSRSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。